4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide
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Overview
Description
4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide is a complex organic compound that features a combination of piperidine, naphthyridine, and sulfonamide groups
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is known that indole derivatives interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may impact multiple biochemical pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could be diverse depending on the specific target and biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the naphthyridine core, followed by the introduction of the piperidine and sulfonamide groups through a series of coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
- 4-{[3-(2-Methylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide
- 4-{[3-(2-Ethylpiperidine-1-carbonyl)-6-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide
Uniqueness
The uniqueness of 4-{[3-(2-Ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzene-1-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[3-(2-ethylpiperidine-1-carbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O3S/c1-3-17-6-4-5-13-28(17)23(29)20-14-25-22-19(12-7-15(2)26-22)21(20)27-16-8-10-18(11-9-16)32(24,30)31/h7-12,14,17H,3-6,13H2,1-2H3,(H2,24,30,31)(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXBEMWLDQRXRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC=C(C=C4)S(=O)(=O)N)C=CC(=N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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